

(3-Methylcyclobutyl)methanamine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name: (3-Methylcyclobutyl)methanamine hydrochloride

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An In-depth Technical Guide to **(3-Methylcyclobutyl)methanamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

(3-Methylcyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative that serves as a valuable building block in modern medicinal chemistry. Its structurally constrained, yet three-dimensional, aliphatic scaffold is of significant interest to drug development professionals seeking to explore novel chemical space and optimize the pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, this document synthesizes available information from chemical suppliers, computational models, and established principles of organic chemistry to offer a robust profile for researchers. We will delve into its structural identification, expected analytical characteristics, fundamental reactivity, and its application as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS)^[1]. Furthermore, this guide outlines standard laboratory protocols for its characterization and provides essential safety and handling information derived from closely related analogs.

II. Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. **(3-Methylcyclobutyl)methanamine hydrochloride** is identified by a unique Chemical Abstracts Service (CAS) number and is defined by its specific molecular structure and formula.

- Chemical Name: **(3-Methylcyclobutyl)methanamine hydrochloride**
- CAS Number: 1445951-46-1[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₁₄ClN[\[2\]](#)[\[4\]](#)
- Synonyms: C-(3-Methyl-cyclobutyl)-methylamine hydrochloride[\[2\]](#)

The structure consists of a cyclobutane ring substituted with a methyl group and a methanamine group, which is protonated and paired with a chloride counter-ion. The presence of two substituents on the cyclobutane ring means that cis/trans isomerism is possible. Commercial sources often supply this material as a mixture of isomers unless specified otherwise.

Caption: 2D Structure of **(3-Methylcyclobutyl)methanamine Hydrochloride**.

III. Physicochemical and Computational Properties

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The hydrochloride salt form generally enhances water solubility and stability compared to the free amine, a crucial attribute for pharmaceutical applications[\[5\]](#)[\[6\]](#).

Property	Value / Information	Source
Molecular Weight	135.64 g/mol	[2]
Physical Form	Solid (predicted)	
Melting Point	Data not available. For reference, Methylamine HCl melts at 226 °C.	[7]
Solubility	Data not available. Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic salt nature. Insoluble in nonpolar solvents.	[5] [8] [9]
SMILES	CC1CC(CN)C1.Cl	[2]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[2]
LogP (calculated)	1.413	[2]
Hydrogen Bond Donors	1 (as free base)	[2]
Hydrogen Bond Acceptors	1 (as free base)	[2]
Rotatable Bonds	1	[2]
Purity	Typically ≥95% - ≥97% (supplier dependent)	[2] [3]

IV. Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are available on request from suppliers, this section outlines the expected analytical signatures based on its structure[\[10\]](#)[\[11\]](#)[\[12\]](#).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cyclobutane ring's puckered nature and potential cis/trans isomers. Key expected signals include:

- ~0.9-1.2 ppm: A doublet corresponding to the methyl (CH_3) protons.
- ~1.5-2.8 ppm: A series of complex multiplets arising from the protons on the cyclobutane ring (CH , CH_2) and the methylene bridge ($\text{CH}_2\text{-N}$).
- ~8.0-8.5 ppm: A broad singlet corresponding to the ammonium ($-\text{NH}_3^+$) protons. This signal's position is solvent-dependent and may broaden or disappear upon D_2O exchange.

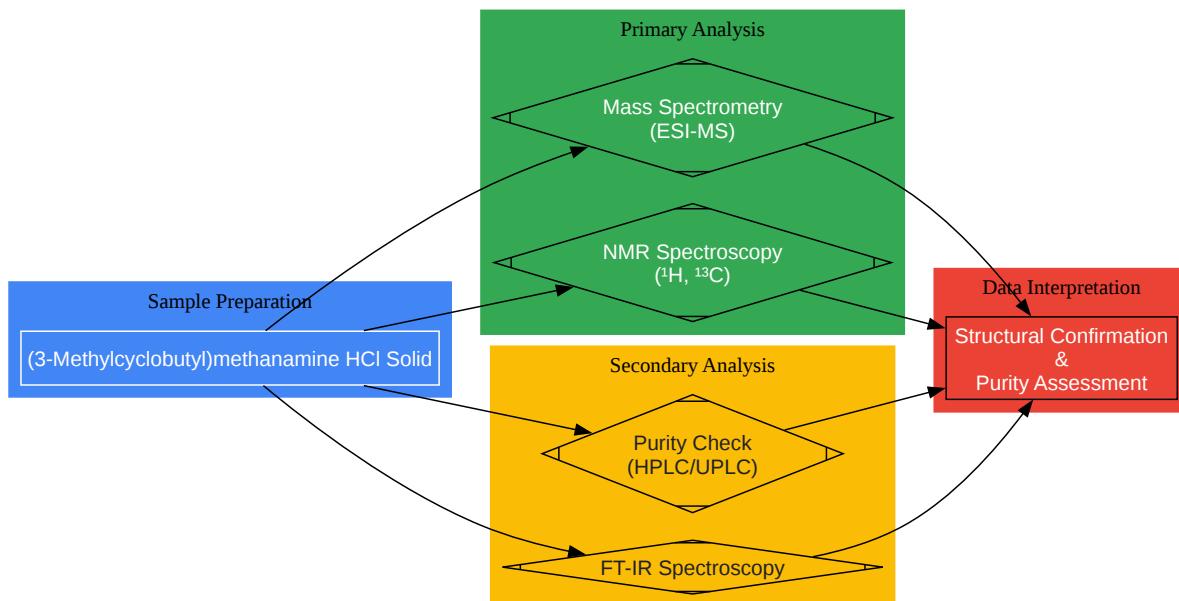
^{13}C NMR Spectroscopy: The number of signals will depend on the symmetry of the cis/trans isomers. For a single isomer, six distinct carbon signals are expected: one for the CH_3 group, one for the $\text{CH}_2\text{-N}$ group, and four for the carbons within the cyclobutane ring.

Infrared (IR) Spectroscopy: As an amine hydrochloride salt, the IR spectrum should display characteristic absorption bands that distinguish it from its free amine form.

- ~2800-3100 cm^{-1} : A broad, strong absorption envelope due to the N-H stretching vibrations of the R-NH_3^+ group. This often overlaps with the C-H stretching bands.[\[6\]](#)
- ~2850-3000 cm^{-1} : C-H stretching vibrations from the alkyl groups.
- ~1500-1600 cm^{-1} : Asymmetric N-H bending vibrations.
- ~1400-1470 cm^{-1} : C-H bending (scissoring) vibrations.

Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-MS), the spectrum would be expected to show a prominent ion corresponding to the free base (the cation).

- Expected $[\text{M}+\text{H}]^+$ of free base: The molecular weight of the free amine ($\text{C}_6\text{H}_{13}\text{N}$) is 99.11 g/mol. Therefore, the primary ion observed would be at $\text{m/z} = 100.12$. Fragmentation would likely involve the loss of the methyl group or cleavage of the cyclobutane ring.



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Caption: Workflow for Analytical Characterization.

V. Chemical Reactivity and Applications in Drug Development

The primary utility of **(3-Methylcyclobutyl)methanamine hydrochloride** lies in its role as a stable precursor to the corresponding free primary amine. As a salt, it is generally crystalline, non-volatile, and easier to handle and store than the often-liquid and more reactive free amine.

Key Reactivity Principles:

- Deprotonation: The hydrochloride salt is an acid-base adduct. Treatment with a suitable base (e.g., NaOH, Et₃N, or an ion-exchange resin) neutralizes the hydrochloric acid, liberating the nucleophilic free amine. This is the crucial first step for most synthetic applications.[8][13]
- Nucleophilic Reactions of the Free Amine: Once liberated, the primary amine is a potent nucleophile and can participate in a wide range of bond-forming reactions essential for drug synthesis.[14]
 - Amide Coupling: Reacts with activated carboxylic acids (like acyl chlorides), acid anhydrides, or carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds.[13] This is one of the most common reactions in medicinal chemistry.
 - Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which is then reduced *in situ* (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.
 - N-Alkylation: Can be alkylated with alkyl halides or other electrophiles, although over-alkylation can be a challenge.

Applications in CNS Drug Development: The incorporation of small, rigid aliphatic rings like the methylcyclobutane moiety is a common strategy in CNS drug design. This structural motif can:

- Improve Metabolic Stability: By replacing more metabolically labile groups.
- Enhance Receptor Binding: By orienting key functional groups in a specific, three-dimensional arrangement to fit a target's binding pocket.
- Optimize Physicochemical Properties: Such as solubility and lipophilicity (LogP), which are critical for crossing the blood-brain barrier.

This compound has been identified as a building block for bioactive molecules and CNS agents, making it a valuable tool for researchers exploring new treatments for neurological and psychiatric disorders[1].

VI. Safety, Handling, and Storage

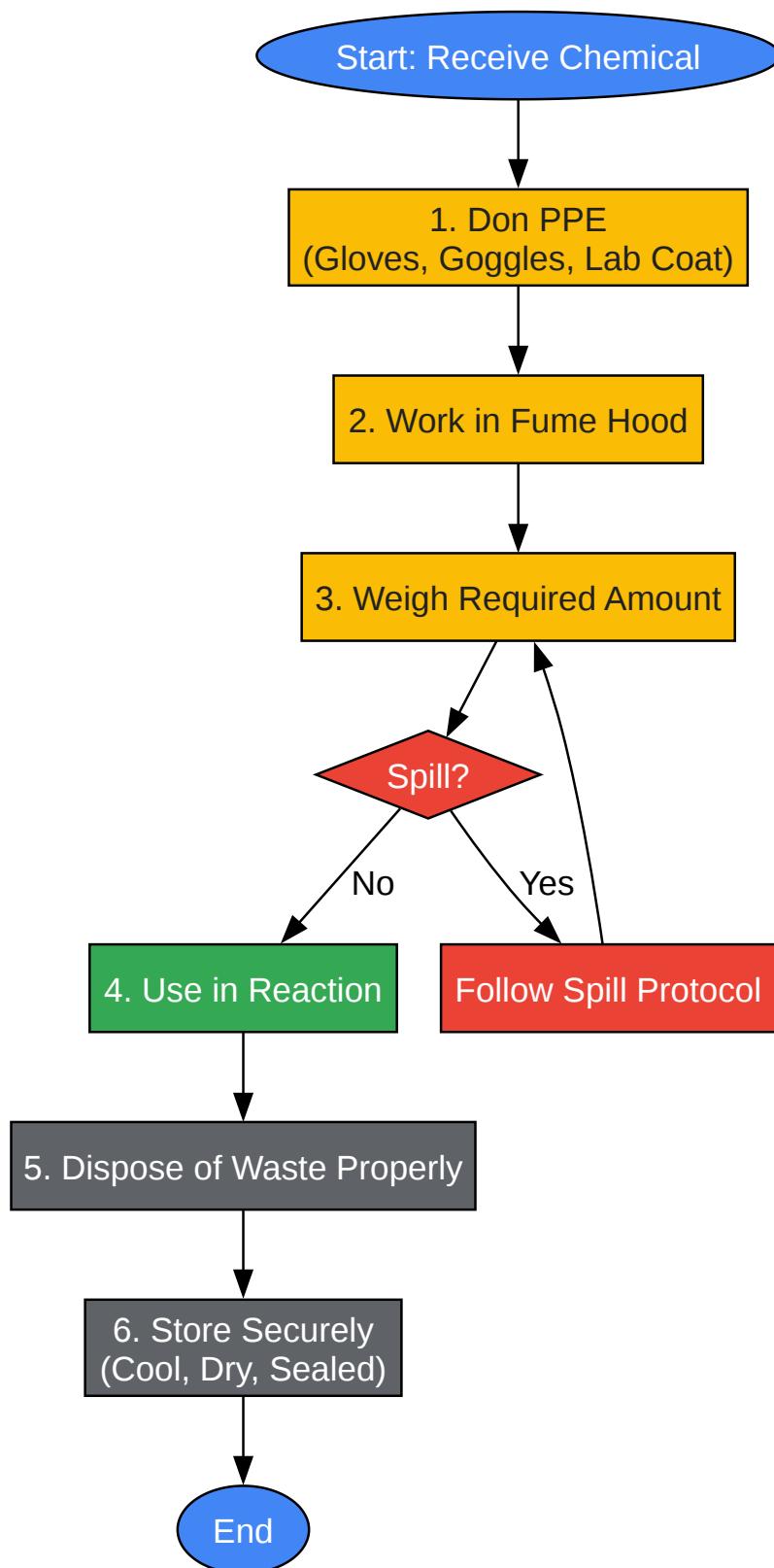
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs, such as (1-Methylcyclobutyl)methanamine HCl, provides essential guidance. The compound should be handled by trained personnel in a well-ventilated chemical laboratory.

Hazard Identification (based on analogs):

- GHS Pictogram: GHS07 (Exclamation Mark)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning

Recommended Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
- Handling: Avoid breathing dust. Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 4°C, protected from light[2], while others suggest room temperature under an inert atmosphere. Follow the supplier-specific recommendation.

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Caption: Recommended Safe Handling Workflow.

VII. Standard Experimental Protocols

The following are generalized, field-proven protocols for the analysis of a solid amine hydrochloride sample like **(3-Methylcyclobutyl)methanamine hydrochloride**.

Protocol 1: ^1H NMR Sample Preparation and Analysis

- **Rationale:** To obtain a high-resolution proton spectrum for structural verification. Deuterated solvents are used to avoid large solvent signals in the spectrum. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine salts as it readily dissolves them and the acidic N-H protons are often clearly visible.
- **Methodology:**
 - Accurately weigh 5-10 mg of **(3-Methylcyclobutyl)methanamine hydrochloride** directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) to the NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Cap the NMR tube securely and vortex or invert gently until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution.
 - Wipe the outside of the NMR tube clean and place it in the NMR spectrometer.
 - Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.
 - Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Solid-State Infrared (IR) Spectroscopy

- **Rationale:** To obtain a vibrational spectrum of the compound to identify key functional groups, particularly the ammonium (R-NH₃⁺) group. Attenuated Total Reflectance (ATR) is a

modern, rapid technique that requires minimal sample preparation.

- Methodology:
 - Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum in air.
 - Place a small amount of the solid (a few milligrams is sufficient) directly onto the center of the ATR crystal.
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
 - The resulting spectrum will be displayed in absorbance or transmittance.
 - After analysis, release the press, and carefully clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

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